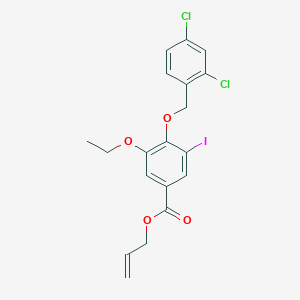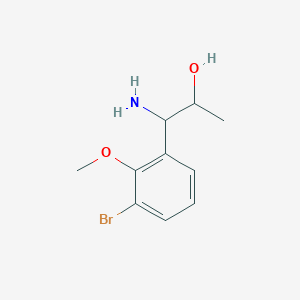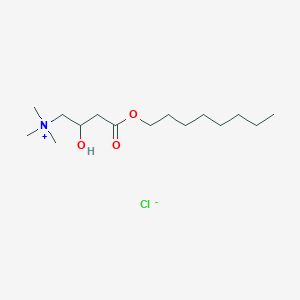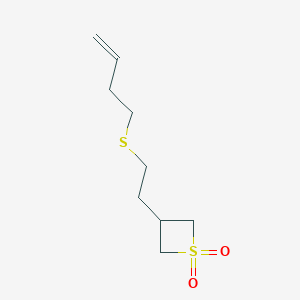
Allyl 4-((2,4-dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 4-((2,4-dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate is a complex organic compound characterized by the presence of multiple functional groups, including allyl, dichlorobenzyl, ethoxy, and iodobenzoate moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 4-((2,4-dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dichlorobenzyl ether: This step involves the reaction of 2,4-dichlorobenzyl alcohol with an appropriate benzoic acid derivative under acidic conditions to form the dichlorobenzyl ether.
Introduction of the ethoxy group: The ethoxy group is introduced via an etherification reaction, typically using ethyl iodide and a base such as potassium carbonate.
Iodination: The iodination of the benzoate ring is achieved using iodine and a suitable oxidizing agent, such as sodium iodate.
Allylation: The final step involves the allylation of the compound using allyl bromide and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Allyl 4-((2,4-dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to remove the iodine atom, forming a deiodinated product.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for aldehyde formation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Deiodinated benzoates.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Allyl 4-((2,4-dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Allyl 4-((2,4-dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with cellular receptors: Affecting signal transduction pathways.
Inducing oxidative stress: Leading to cell death in certain types of cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((2,4-Dichlorobenzyl)oxy)benzaldehyde
- 3-Allyl-4-((2,4-dichlorobenzyl)oxy)-5-methoxybenzaldehyde
Uniqueness
Allyl 4-((2,4-dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate is unique due to the presence of the iodobenzoate moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C19H17Cl2IO4 |
|---|---|
Poids moléculaire |
507.1 g/mol |
Nom IUPAC |
prop-2-enyl 4-[(2,4-dichlorophenyl)methoxy]-3-ethoxy-5-iodobenzoate |
InChI |
InChI=1S/C19H17Cl2IO4/c1-3-7-25-19(23)13-8-16(22)18(17(9-13)24-4-2)26-11-12-5-6-14(20)10-15(12)21/h3,5-6,8-10H,1,4,7,11H2,2H3 |
Clé InChI |
UAWZOBBXQZOQKT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C(=O)OCC=C)I)OCC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13026004.png)
![Methyl (E)-3-((3AR,6AR)-2,2-dimethyl-3A,6A-dihydrofuro[2,3-D][1,3]dioxol-5-YL)acrylate](/img/structure/B13026009.png)
![2-(Benzo[d]thiazol-2-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13026021.png)
![6-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B13026022.png)
![3-Fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13026023.png)
![1-(3,3,3-Trifluoropropanoyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13026025.png)




![4,5,6,7-Tetrabromo-1H-benzo[d][1,2,3]triazol-1-ol](/img/structure/B13026054.png)
![tert-Butyl2-methyl-6,7-dihydrooxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13026057.png)
![7-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13026061.png)

